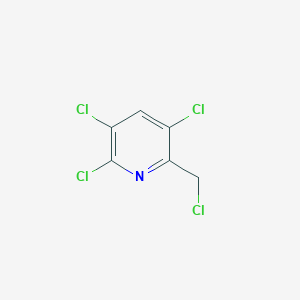
2,3,5-Trichloro-6-(chloromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Trichloro-6-(chloromethyl)pyridine is an organic compound with the molecular formula C6H3Cl4N. It is a chlorinated derivative of pyridine, characterized by the presence of three chlorine atoms and a chloromethyl group attached to the pyridine ring. This compound is known for its use in various chemical syntheses and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trichloro-6-(chloromethyl)pyridine typically involves the chlorination of pyridine derivatives. One common method is the chloromethylation of 2,3,5-trichloropyridine using formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds as follows:
Chlorination of Pyridine: Pyridine is first chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to produce 2,3,5-trichloropyridine.
Chloromethylation: The 2,3,5-trichloropyridine is then reacted with formaldehyde and hydrochloric acid to introduce the chloromethyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound often involves similar chlorination and chloromethylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Safety measures are crucial due to the toxic and corrosive nature of the reagents involved.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5-Trichloro-6-(chloromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the chlorinated pyridine can be achieved using reducing agents such as lithium aluminum hydride, leading to partially or fully dechlorinated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used under basic conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Dechlorinated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,5-Trichloro-6-(chloromethyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and as a building block for bioactive compounds.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting bacterial and fungal infections.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 2,3,5-Trichloro-6-(chloromethyl)pyridine largely depends on its reactivity towards nucleophiles and its ability to form stable intermediates. The chloromethyl group is particularly reactive, allowing the compound to interact with various biological targets, including enzymes and receptors. This reactivity can lead to the inhibition of enzyme activity or the disruption of cellular processes, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,6-Trichloro-5-(chloromethyl)pyridine: Similar structure but different chlorine substitution pattern.
2,3,5-Trichloro-6-methoxypyridine: Contains a methoxy group instead of a chloromethyl group.
2,3,5-Trichloropyridine: Lacks the chloromethyl group.
Uniqueness
2,3,5-Trichloro-6-(chloromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of both electron-withdrawing chlorine atoms and a reactive chloromethyl group makes it a versatile intermediate in organic synthesis, distinguishing it from other chlorinated pyridines.
This compound’s unique properties and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Eigenschaften
Molekularformel |
C6H3Cl4N |
|---|---|
Molekulargewicht |
230.9 g/mol |
IUPAC-Name |
2,3,5-trichloro-6-(chloromethyl)pyridine |
InChI |
InChI=1S/C6H3Cl4N/c7-2-5-3(8)1-4(9)6(10)11-5/h1H,2H2 |
InChI-Schlüssel |
DZWOWMYGYWLIPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NC(=C1Cl)Cl)CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine](/img/structure/B13130545.png)
![4-(4-Methoxybenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13130551.png)
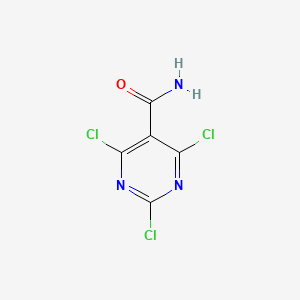
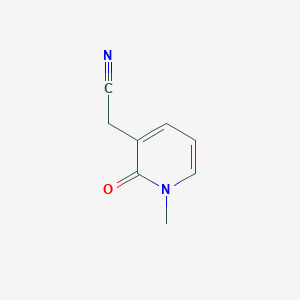

![6-Bromoimidazo[1,2-a]pyridin-2-amine; trifluoroacetic acid](/img/structure/B13130575.png)
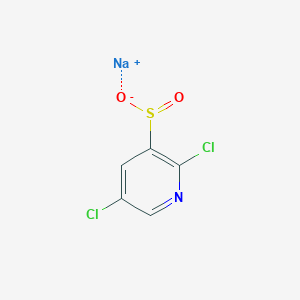
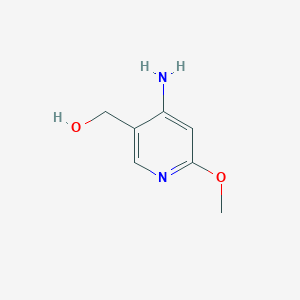

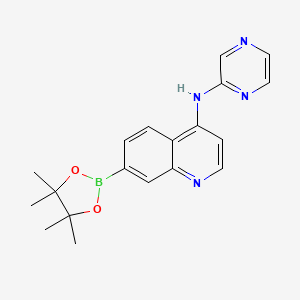

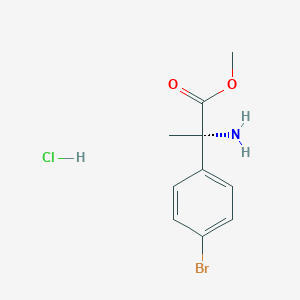
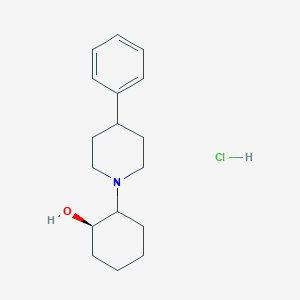
![6-Chloro-[2,4'-bipyridine]-4-carbaldehyde](/img/structure/B13130617.png)
